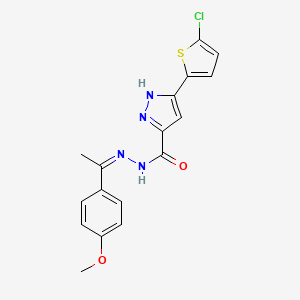

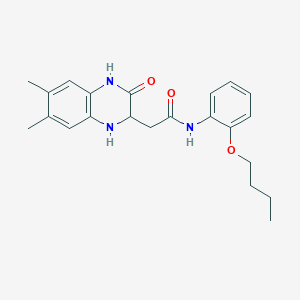

1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide” is a derivative of benzotriazole . Benzotriazole is a versatile synthetic auxiliary that has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives is characterized by a benzotriazole fragment that confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds . The benzotriazole moiety acts as an enabling group conveying its unique electronic, steric, and stereoelectronic properties to the surroundings .Chemical Reactions Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . Four major properties of the benzotriazole fragment interplay and are responsible for the synthetic versatility of its derivatives: (1) excellent leaving group ability, (2) electron-donating or electron-withdrawing character, (3) stabilization of α-negative charges, and (4) stabilization of radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are influenced by the benzotriazole fragment. It is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . The average mass of 1-Phenyl-1H-benzotriazole, a related compound, is 195.220 Da .Applications De Recherche Scientifique

Synthesis of Metal Passivators and Light-sensitive Materials

5,5′-Methylene-bis(benzotriazole) is highlighted for its role in the synthesis of metal passivators and light-sensitive materials. A practical method for its preparation involves environmentally benign processes, showcasing its relevance in green chemistry and material science applications (Haining Gu et al., 2009).

Supramolecular Chemistry and Biomedical Applications

Benzene-1,3,5-tricarboxamide derivatives (BTAs) are utilized in supramolecular chemistry for their self-assembly into nanometer-sized structures and in biomedical applications. This versatility underscores the potential of benzotriazole derivatives in nanotechnology and polymer processing (S. Cantekin et al., 2012).

Cytochrome P450 Isoform Inhibition

The role of benzotriazole derivatives in modulating Cytochrome P450 (CYP) enzymes presents an avenue for drug-drug interaction studies and the development of selective chemical inhibitors, with implications in pharmacology and toxicology (S. C. Khojasteh et al., 2011).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives has demonstrated their potential as antioxidant and anti-inflammatory agents. This highlights the therapeutic possibilities of benzotriazole-related compounds in treating oxidative stress and inflammation-related disorders (Dattatraya G. Raut et al., 2020).

Corrosion Inhibition

1,2,3-Benzotriazole and its derivatives have been reviewed for their application as effective corrosion inhibitors for iron and steels. This underlines the significance of such compounds in materials science, particularly in anticorrosion technologies (Y. Kuznetsov, 2020).

Mécanisme D'action

The mechanism of action of benzotriazole derivatives in biological systems is due to the combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors . Such diverse non-covalent interactions endow benzotriazole derivatives with a broad spectrum of biological properties .

Orientations Futures

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They have also found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . Therefore, the future research directions could include exploring the potential applications of “1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide” in these areas.

Propriétés

IUPAC Name |

1-cyclopentyl-N-phenylbenzotriazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c23-18(19-14-6-2-1-3-7-14)13-10-11-17-16(12-13)20-21-22(17)15-8-4-5-9-15/h1-3,6-7,10-12,15H,4-5,8-9H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPUZRRXEMWVQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2579945.png)

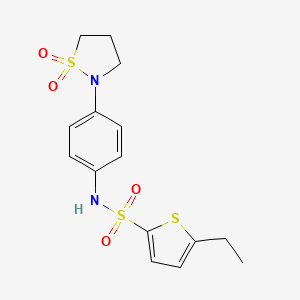

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2579946.png)

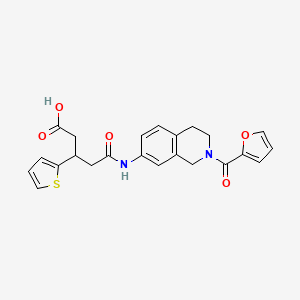

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B2579948.png)

![2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide](/img/structure/B2579955.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2579957.png)

![Methyl 4-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}phenyl ether](/img/structure/B2579958.png)

![tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B2579959.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2579961.png)